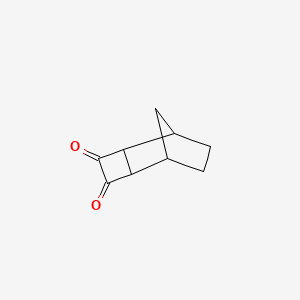

Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn-

Description

Structure

3D Structure

Properties

CAS No. |

67843-61-2 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

tricyclo[4.2.1.02,5]nonane-3,4-dione |

InChI |

InChI=1S/C9H10O2/c10-8-6-4-1-2-5(3-4)7(6)9(8)11/h4-7H,1-3H2 |

InChI Key |

ORYDRYMEZOIOGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC1C3C2C(=O)C3=O |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of Tricyclo 4.2.1.02,5 Nonane 3,4 Dione, Syn

Early Synthetic Routes and Foundational Cycloaddition Approaches

The construction of the tricyclo[4.2.1.0²,⁵]nonane framework is the initial and critical phase in the synthesis of the target dione (B5365651). Early and foundational approaches have heavily relied on cycloaddition reactions to efficiently assemble the complex, strained ring system.

Diels-Alder Cycloaddition Strategies in Polycyclic Backbone Formation

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been a cornerstone in the synthesis of the tricyclo[4.2.1.0²,⁵]nonane skeleton. A common strategy involves the [4+2] cycloaddition of cyclopentadiene (B3395910) with a suitably substituted cyclobutene (B1205218) derivative. This approach directly establishes the characteristic bridged bicyclo[2.2.1]heptane core and the fused four-membered ring.

For instance, the reaction of cyclopentadiene with a cyclobutene-1,2-dione precursor can, in principle, afford the tricyclic dione skeleton directly. The stereochemical outcome of this reaction is governed by the endo rule, which typically favors the formation of the endo adduct, a crucial consideration for the subsequent stereochemistry of the final product. The reactivity of the dienophile is a key factor; for example, cyclobutenone has been shown to be a highly reactive dienophile in Diels-Alder reactions, often proceeding at room temperature with high endo selectivity when reacted with cyclopentadiene. bohrium.com

Ring-Closure and Cyclization Reactions for Tricyclic Core Assembly

Alternative to the Diels-Alder approach, intramolecular ring-closure and cyclization reactions have been employed to construct the tricyclo[4.2.1.0²,⁵]nonane core. These methods often start from a more readily available bicyclic precursor and form the final ring through the formation of a new carbon-carbon bond.

One notable example involves the synthesis of derivatives of the tricyclo[4.2.1.0²,⁵]nonane system starting from norbornene. The addition of dichloroketene (B1203229) to norbornene, followed by the reduction of the chlorine atoms, yields tricyclo[4.2.1.0²,⁵]non-7-en-3-one. nih.gov This ketone serves as a valuable intermediate, possessing the complete tricyclic framework, which can then be further functionalized to introduce the second carbonyl group.

Advanced Synthetic Transformations for Diketone Moiety Introduction

Once the tricyclo[4.2.1.0²,⁵]nonane skeleton is in place, the next critical step is the introduction of the 3,4-dione functionality. This is typically achieved through the oxidation of a suitable precursor, such as a monoketone or a diol.

A plausible and widely used method for the conversion of a ketone to an α-diketone is through oxidation with selenium dioxide (SeO₂). This reagent is known to selectively oxidize the α-methylene group adjacent to a carbonyl to afford the corresponding 1,2-dicarbonyl compound. Therefore, a precursor such as tricyclo[4.2.1.0²,⁵]nonan-3-one could potentially be oxidized to the desired 3,4-dione.

Another approach involves the oxidation of a precursor diol, namely syn-tricyclo[4.2.1.0²,⁵]nonane-3,4-diol. A variety of oxidation reagents can be employed for this transformation, such as Swern oxidation or reagents based on chromium or manganese. The stereochemistry of the starting diol is crucial in this approach, as it directly dictates the stereochemistry of the resulting dione. For example, the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol has been shown to produce the corresponding dione, highlighting the utility of this method for vicinal diol oxidation in related bridged systems. mdpi.com

Stereocontrolled Synthesis of the syn-Diastereomer

Achieving the correct syn-stereochemistry of the dione is a significant challenge. The stereochemical outcome is often determined by the synthetic route used to construct the ring system and introduce the oxygen functionalities.

In the context of a Diels-Alder approach, the initial cycloaddition can establish the relative stereochemistry of the substituents on the bicyclo[2.2.1]heptane core. Subsequent functional group manipulations must then be carried out in a stereocontrolled manner to ensure the desired syn arrangement of the carbonyl groups.

If the dione is formed via the oxidation of a diol, the synthesis of the syn-diol precursor is paramount. The stereoselective dihydroxylation of an alkene precursor, such as tricyclo[4.2.1.0²,⁵]non-3-ene, could potentially yield the desired syn-diol. The choice of dihydroxylation reagent (e.g., osmium tetroxide for syn-dihydroxylation) would be critical in controlling the stereochemical outcome. The stereochemistry of the tricyclo[4.2.1.0²,⁵]nonane system is complex, and the facial selectivity of reactions is influenced by the steric hindrance of the bridged ring system.

Comparison of Synthetic Efficacies and Methodological Developments

| Methodology | Key Reaction | Advantages | Challenges |

| Diels-Alder Approach | [4+2] Cycloaddition | Convergent, rapid assembly of the core structure. | Availability of suitable dienophiles, control of stereochemistry in subsequent steps. |

| Ring-Closure of Norbornene Derivatives | Ketene (B1206846) Cycloaddition | Utilizes readily available starting materials. | May require multiple steps for functional group interconversion. |

| Oxidation of Monoketone | α-Oxidation (e.g., with SeO₂) | Direct introduction of the second carbonyl group. | Potential for side reactions and regioselectivity issues. |

| Oxidation of Diol | Diol Oxidation (e.g., Swern) | Stereochemistry can be established at the diol stage. | Requires stereoselective synthesis of the syn-diol precursor. |

Early methods often focused on the construction of the carbon skeleton, with less emphasis on the stereoselective introduction of the dione. More recent developments in synthetic methodology have provided a greater array of tools for stereocontrolled synthesis, including advances in asymmetric catalysis and the development of more selective oxidizing agents.

The synthesis of caged polycyclic compounds, a class to which Tricyclo[4.2.1.0²,⁵]nonane-3,4-dione belongs, has seen significant progress through the application of modern synthetic methods such as ring-closing metathesis and photochemical [2+2] cycloadditions. bohrium.comnih.gov These advanced techniques offer novel and potentially more efficient pathways to complex molecular architectures.

Ultimately, the choice of synthetic route depends on the specific goals of the synthesis, including the desired scale, purity, and the availability of starting materials and reagents. The continued development of new synthetic methods will undoubtedly lead to more efficient and elegant syntheses of this challenging and interesting molecule.

Stereochemical Aspects and Conformational Analysis of Tricyclo 4.2.1.02,5 Nonane 3,4 Dione, Syn

Nomenclature and Stereodescriptors for Bridged Polycyclic Systems

The systematic naming of bridged polycyclic systems such as Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn- follows the von Baeyer system for naming polycyclic ring systems, as outlined by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk This system provides a clear and unambiguous method for describing complex three-dimensional structures.

The naming process begins by identifying the total number of rings in the polycyclic system, which is determined by the minimum number of bond scissions required to convert the structure into an open-chain compound. qmul.ac.uk For the compound , three such scissions are necessary, hence the prefix "tricyclo-".

Next, the total number of carbon atoms in the entire ring system is counted, which in this case is nine, leading to the parent name "nonane". The numbers within the brackets, [4.2.1.02,5], describe the connectivity of the carbon skeleton. These numbers represent the lengths of the bridges connecting the two main bridgehead carbons. youtube.comlibretexts.org The bridge lengths are listed in decreasing order. libretexts.org The superscript numbers, 2,5, indicate the points of attachment of the secondary bridge. acdlabs.com

The stereochemistry of the dione (B5365651) functional group is denoted by the stereodescriptor "syn-". This descriptor indicates that the two carbonyl groups are on the same side of the molecule relative to the bridged ring system. In contrast, the "anti-" descriptor would signify that they are on opposite sides. nist.gov Stereodescriptors are essential for distinguishing between stereoisomers, which are molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. wikipedia.orgyoutube.com

A detailed breakdown of the IUPAC name is provided in the table below:

| Component | Description |

| Tricyclo | Indicates a three-ring system. qmul.ac.uk |

| [4.2.1.02,5] | Describes the carbon bridge lengths connecting the bridgehead carbons. youtube.comlibretexts.org |

| nonane | Specifies a total of nine carbon atoms in the polycyclic framework. |

| -3,4-dione | Indicates the presence of two ketone (carbonyl) groups at positions 3 and 4 of the carbon skeleton. |

| , syn- | Denotes the stereochemical arrangement where the two carbonyl groups are on the same face of the ring system. nist.gov |

Factors Influencing syn-Diastereoselectivity in Synthesis

The selective synthesis of the syn- diastereomer of Tricyclo[4.2.1.02,5]nonane-3,4-dione is a critical aspect of its chemistry. The formation of this particular stereoisomer is often governed by the principles of stereoselectivity, where one stereoisomer is preferentially formed over others. Several factors can influence the diastereoselectivity of the reactions used to synthesize this compound.

One common synthetic route to the tricyclo[4.2.1.02,5]nonane skeleton involves cycloaddition reactions. acs.org For instance, the addition of dichloroketene (B1203229) to norbornene is a key step in the synthesis of a precursor, tricyclo[4.2.1.02,5]non-7-en-3-one. nih.gov The stereochemical outcome of such reactions is often dictated by the steric hindrance of the reactants and the geometry of the transition state. The approach of the ketene (B1206846) to the double bond of norbornene is influenced by the bulky bicyclic structure, which can favor the formation of one diastereomer over the other.

Furthermore, subsequent transformations of the tricyclic intermediate play a crucial role in establishing the final syn- stereochemistry of the dione. The oxidation of a precursor diol, for example, must proceed in a way that preserves or directs the desired stereochemistry. The choice of oxidizing agent and reaction conditions can significantly impact the diastereomeric ratio of the product.

In some cases, thermodynamic control can favor the formation of the more stable diastereomer. The relative stabilities of the syn- and anti- isomers of Tricyclo[4.2.1.02,5]nonane-3,4-dione will influence the equilibrium position if the reaction conditions allow for equilibration. Computational studies can provide insights into the relative energies of these stereoisomers, helping to predict the favored product under thermodynamic control.

Conformational Preferences and Ring Strain Analysis within the Tricyclic System

The tricyclo[4.2.1.02,5]nonane framework is a rigid and strained system. The presence of multiple fused rings restricts conformational flexibility, leading to significant ring strain. This strain is a combination of angle strain, torsional strain, and transannular strain.

Angle Strain: The bond angles within the cyclobutane (B1203170) and cyclopentane (B165970) rings deviate significantly from the ideal tetrahedral angle of 109.5°, leading to angle strain.

Torsional Strain: The eclipsing interactions between adjacent C-H bonds on the fused rings contribute to torsional strain.

Computational methods, such as ab initio calculations, can be employed to determine the olefin strain energies and predict the most stable conformations of such pyramidalized alkenes and related structures. acs.org These calculations provide valuable data on bond lengths, bond angles, and dihedral angles, which are essential for a detailed understanding of the molecule's three-dimensional structure and inherent strain.

Relationship between Stereochemistry and Reactivity Profiles

The syn- stereochemistry of the dione functional group in Tricyclo[4.2.1.02,5]nonane-3,4-dione has a profound impact on its reactivity. The spatial arrangement of the two carbonyl groups relative to each other and to the rest of the tricyclic framework dictates the accessibility of the carbonyl carbons to nucleophiles and the stereochemical outcome of addition reactions.

The proximity of the two carbonyl groups in the syn- isomer can lead to unique reactivity. For instance, reactions that involve both carbonyl groups, such as the formation of cyclic derivatives, will be highly dependent on their relative orientation. The facial accessibility of the carbonyl groups is also a key factor. One face of the dione may be sterically hindered by the bridged ring system, leading to preferential attack from the less hindered face. This can result in high levels of diastereoselectivity in nucleophilic addition reactions.

Furthermore, the strained nature of the tricyclic system can influence the reactivity of the carbonyl groups. The relief of ring strain can be a driving force for certain reactions. For example, ring-opening reactions of related tricyclic ketones have been observed. tuwien.at The inherent strain in the molecule can also affect the spectroscopic properties of the dione, such as the carbonyl stretching frequencies in the infrared spectrum.

The relationship between the stereochemistry of a molecule and its reactivity is a fundamental concept in organic chemistry, often referred to as stereoelectronic effects. researchgate.net These effects arise from the specific spatial arrangement of orbitals and can have a significant impact on the rates and outcomes of chemical reactions. In the case of syn-Tricyclo[4.2.1.02,5]nonane-3,4-dione, the orientation of the carbonyl π-orbitals relative to the σ-bonds of the tricyclic framework can influence the molecule's electronic properties and, consequently, its reactivity.

Reaction Mechanisms and Reactivity of Tricyclo 4.2.1.02,5 Nonane 3,4 Dione, Syn

Electrophilic and Nucleophilic Reactions at the Ketone Centers

The reactivity of the vicinal ketone groups in Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn- is influenced by both electronic and steric factors. The adjacent carbonyls mutually enhance their electrophilicity through inductive effects. However, the concave nature of the syn isomer presents significant steric hindrance, dictating the trajectory of nucleophilic attack.

Nucleophilic addition reactions are fundamental to the chemistry of aldehydes and ketones mdpi.com. Under basic conditions, strong nucleophiles directly attack one of the electrophilic carbonyl carbons, leading to a tetrahedral intermediate. Subsequent protonation yields the addition product mdpi.com. In acidic media, the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating attack by weaker nucleophiles nanobioletters.com.

For Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn-, nucleophilic attack is expected to occur preferentially from the less hindered exo face. The approach from the endo face is impeded by the bicyclo[2.2.1]heptane-like framework. Common nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithiums) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride) are anticipated to add in this stereoselective manner.

The table below summarizes expected outcomes of nucleophilic additions to Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn-.

| Reagent | Expected Product(s) | Reaction Conditions |

| 1. NaBH4, then H3O+ | Tricyclo[4.2.1.02,5]nonane-3,4-diol, syn- (mixture of diastereomers) | Methanol, 0 °C to rt |

| 2. CH3MgBr, then H3O+ | 3-Hydroxy-3-methyltricyclo[4.2.1.02,5]nonan-4-one and/or 3,4-dihydroxy-3,4-dimethyltricyclo[4.2.1.02,5]nonane | Diethyl ether, 0 °C to rt |

| 3. H2NOH | Tricyclo[4.2.1.02,5]nonane-3,4-dione dioxime | Ethanol, reflux |

Electrophilic reactions at the ketone centers are less common but can occur at the α-carbon via enol or enolate intermediates. Base-catalyzed enolization of Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn- would generate an enolate that can then react with various electrophiles, such as alkyl halides or aldehydes.

Rearrangement Pathways and Skeletal Transformations

The strained nature of the tricyclo[4.2.1.02,5]nonane skeleton makes this class of compounds susceptible to a variety of rearrangement reactions, often leading to thermodynamically more stable carbocyclic frameworks.

The generation of a carbocation within the Tricyclo[4.2.1.02,5]nonane system invariably triggers skeletal rearrangements. Studies on related Tricyclo[4.2.1.02,5]nonane derivatives have shown that reactions involving carbonium ions lead to significant structural transformations researchgate.net. For instance, the solvolysis of tosylates or deamination of amines in this system often results in rearranged products. While specific studies on the dione (B5365651) are limited, it is plausible that acid-catalyzed reactions could promote rearrangements via protonation of a carbonyl group followed by skeletal bond migration.

The photochemistry of α-diketones is a well-studied area, with multiple reaction pathways possible upon photo-irradiation, including [2+2], [4+2], and [4+4] cycloadditions, as well as intramolecular rearrangements nih.govnih.gov. For cyclic α-diketones, photo-induced reactions can lead to the construction of complex polycyclic systems nih.govnih.gov.

In the case of Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn-, irradiation with UV light could potentially induce a variety of transformations. Analogous to other bridged cyclohexenediones, it may undergo decarbonylation or skeletal rearrangements gla.ac.uk. The specific pathway would depend on the wavelength of light used and the reaction conditions. Thermal rearrangements are also possible, although likely requiring high temperatures due to the inherent stability of the carbon framework.

Radical Reactions and Oxidative Transformations

The involvement of radical intermediates in the chemistry of bridged bicyclic compounds is a known phenomenon pearson.com. For Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn-, radical reactions could be initiated at various positions. For instance, allylic bromination with N-bromosuccinimide (NBS) on a related tricyclo[4.2.1.02,5]non-7-ene system would proceed via a radical mechanism. While the saturated dione lacks an allylic position, radical abstraction of a hydrogen atom from one of the bridgehead or methylene carbons could be initiated under forcing conditions.

Oxidative transformations of the dione can lead to interesting products. Oxidative cleavage of the carbon-carbon bond between the two carbonyl groups is a characteristic reaction of α-diketones. This can be achieved using reagents like periodic acid or lead tetraacetate, which would likely yield a dicarboxylic acid derivative, cleaving the five-membered ring of the norbornane-like core.

The table below outlines potential oxidative transformations.

| Reagent | Expected Product | Reaction Conditions |

| H5IO6 | A dicarboxylic acid derivative | Aqueous THF |

| Pb(OAc)4 | A dicarboxylic acid derivative | Benzene, reflux |

Cycloaddition and Cycloreversion Reactions

Cycloaddition reactions are pivotal in the synthesis of the tricyclo[4.2.1.02,5]nonane framework itself. For example, the bis-homo Diels-Alder reaction of quadricyclane with maleic anhydride derivatives can produce the exo,syn-tricyclo[4.2.1.02,5]nona-7-ene skeleton semanticscholar.org.

The dione functionality in Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn- can also participate in cycloaddition reactions. As a dienophile, the C3-C4 double bond equivalent (in its enol form) could react with dienes in a Diels-Alder fashion, although the steric hindrance would be a significant factor. More likely are photochemical [2+2] cycloadditions of the carbonyl groups with alkenes, a reaction known as the Paternò–Büchi reaction. This would lead to the formation of oxetane derivatives nih.gov.

Cycloreversion reactions, the microscopic reverse of cycloadditions, could potentially be induced thermally or photochemically, leading to the fragmentation of the tricyclic system.

Derivatization Strategies and Functional Group Interconversions

The dione moiety serves as a versatile handle for a wide range of derivatization reactions and functional group interconversions.

Formation of Heterocycles: The 1,2-dicarbonyl unit is a common precursor for the synthesis of various heterocyclic systems. Reaction with hydrazines can yield pyridazine derivatives, while condensation with o-phenylenediamines would afford quinoxaline structures.

Reduction to Diols: As mentioned earlier, the dione can be reduced to the corresponding diol, Tricyclo[4.2.1.02,5]nonane-3,4-diol, syn-. The stereochemistry of the resulting diol would depend on the reducing agent and the reaction conditions.

Conversion to other Functional Groups: The ketone functionalities can be converted to a variety of other groups. For example, the Wolff-Kishner or Clemmensen reduction would remove the carbonyl groups to yield the parent Tricyclo[4.2.1.02,5]nonane. Reaction with Wittig reagents could convert one or both carbonyls into exocyclic double bonds.

The following table provides a summary of potential derivatization reactions.

| Reagent(s) | Product Type |

| H2NNH2 | Pyridazine derivative |

| o-phenylenediamine | Quinoxaline derivative |

| 1. TsNHNH2, 2. NaBH3CN | Tricyclo[4.2.1.02,5]nonane |

| Ph3P=CH2 | Methylene-tricyclo[4.2.1.02,5]nonan-one or bis(methylene)-tricyclo[4.2.1.02,5]nonane |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the three-dimensional structure of organic molecules in solution. For Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn-, both ¹H and ¹³C NMR spectroscopy are critical in assigning the syn- stereochemistry of the dione (B5365651) moiety relative to the bicyclic framework.

Detailed analysis of ¹H NMR spectra would involve the determination of chemical shifts (δ), scalar coupling constants (J-couplings), and nuclear Overhauser effects (NOEs). The spatial proximity of protons in the syn- configuration would be expected to give rise to specific NOE correlations, which are absent in the anti- isomer. Furthermore, the geometric constraints of the rigid tricyclic system would result in a unique set of J-coupling values, predictable through computational models such as the Karplus equation, which relates the dihedral angle between adjacent protons to their coupling constant.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbons (C3 and C4) would be particularly sensitive to the stereochemical arrangement. Advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to correlate the proton and carbon signals, allowing for a complete and unambiguous assignment of all atoms within the molecule.

| Technique | Key Parameters | Information Yielded |

| ¹H NMR | Chemical Shifts (δ), Coupling Constants (J), NOE | Proton environment, connectivity, and spatial proximity |

| ¹³C NMR | Chemical Shifts (δ) | Carbon skeleton and functional group identification |

| 2D NMR (COSY, HSQC, HMBC) | Correlation Peaks | H-H, C-H direct, and long-range correlations |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule. For Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn-, the most prominent features in the vibrational spectra would be associated with the two carbonyl (C=O) groups.

In the IR spectrum, the symmetric and asymmetric stretching vibrations of the vicinal dione would typically appear in the region of 1700-1800 cm⁻¹. The precise frequencies of these bands are influenced by the coupling between the two carbonyl oscillators, which in turn is dependent on their relative orientation. The syn- configuration would lead to a specific splitting pattern and intensity ratio of these bands, distinguishing it from the anti- isomer.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Due to selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For instance, the C=O symmetric stretch in a molecule with a center of symmetry is IR-inactive but Raman-active. While this specific molecule lacks a center of symmetry, the relative intensities of the carbonyl stretches in the IR and Raman spectra can still provide structural clues.

| Spectroscopy | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Infrared (IR) | C=O Asymmetric Stretch | ~1760 |

| Infrared (IR) | C=O Symmetric Stretch | ~1730 |

| Raman | C-H Stretch | ~2850-3000 |

| Raman | C=O Symmetric Stretch | ~1730 |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn-, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₉H₁₀O₂, with high accuracy. nist.gov

Electron ionization (EI) is a common technique that leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The fragmentation of the tricyclic dione would likely proceed through characteristic pathways, such as the loss of carbon monoxide (CO) or ethylene (B1197577) (C₂H₄) via retro-Diels-Alder reactions, reflecting the underlying stability of the carbocyclic framework. The analysis of these fragmentation pathways can help to confirm the connectivity of the molecule.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn-.

A successful crystallographic analysis would unequivocally confirm the syn- configuration of the dione. Furthermore, it would reveal details about the conformation of the bicyclo[2.2.1]heptane core and the cyclobutane (B1203170) ring, including any strain-induced distortions from ideal geometries. The packing of the molecules in the crystal lattice, governed by intermolecular forces, would also be elucidated.

Gas-Phase Vacuum-Ultraviolet Spectroscopy for Electronic Structure

Gas-phase vacuum-ultraviolet (VUV) spectroscopy probes the electronic transitions of a molecule. For Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn-, the VUV spectrum would be characterized by absorptions corresponding to transitions from the ground electronic state to various excited states. The NIST WebBook indicates an ionization energy of 8.85 eV for this compound. chemeo.com

The electronic transitions of the dione chromophore, specifically the n → π* and π → π* transitions, would be of particular interest. The energies and intensities of these transitions are sensitive to the molecular geometry and the interaction between the two carbonyl groups. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), would be essential for interpreting the experimental VUV spectrum and assigning the observed electronic transitions. This analysis provides fundamental insights into the electronic structure and photophysical properties of the molecule.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Bonding

No specific quantum chemical studies detailing the electronic structure, molecular orbital interactions, or the nature of the chemical bonding in Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn- are available in the current body of scientific literature. Such studies would be crucial for understanding the effects of its strained tricyclic framework on the adjacent dione (B5365651) functionality.

Density Functional Theory (DFT) Calculations for Geometries and Energies

There are no published DFT calculations that report the optimized geometries, thermodynamic energies (enthalpy, Gibbs free energy), or electronic properties of Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn-. DFT would be a powerful tool to investigate the bond lengths, angles, and strain energies of its unique cage-like structure.

Ab Initio Molecular Orbital Methods for Conformational Analysis

A conformational analysis of Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn- using high-level ab initio methods has not been reported. Due to its rigid, bridged structure, the compound is expected to have a limited number of stable conformers, but detailed computational studies are required to confirm this and to quantify the energy barriers between any possible conformational states.

Reaction Mechanism Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways involving Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn-, including the characterization of transition states for potential rearrangements or cycloadditions, is an area that remains to be explored. Theoretical investigations could predict its reactivity and guide synthetic efforts.

Predictive Modeling of Spectroscopic Signatures

While experimental spectroscopic data may exist, there are no available studies that use computational methods to predict the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn-. Such predictive modeling is essential for interpreting experimental data and confirming the compound's structure.

Applications of Tricyclo 4.2.1.02,5 Nonane 3,4 Dione, Syn As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Polycyclic Molecules

The strained cyclobutane (B1203170) ring fused within the bicyclo[4.2.1]nonane skeleton of Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn- makes it an intriguing precursor for the synthesis of other complex polycyclic and cage-like molecules. The inherent ring strain can be harnessed to drive skeletal rearrangements or ring-opening reactions, providing access to novel carbocyclic frameworks that would be challenging to assemble through other synthetic routes.

The dione (B5365651) functionality offers a handle for a variety of chemical transformations. For instance, intramolecular aldol (B89426) condensations or pinacol-type rearrangements could lead to the formation of new carbon-carbon bonds and the construction of additional rings. Furthermore, the ketone groups can be selectively reduced or functionalized to introduce new stereocenters, thereby increasing the molecular complexity. While specific examples of natural product synthesis using this particular dione are not widely documented, the general strategy of employing strained polycyclic ketones as building blocks is a well-established method for the efficient synthesis of architecturally complex targets.

Table 1: Selected Physicochemical Properties of Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn-

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| CAS Number | 67843-62-3 |

| Appearance | Solid (predicted) |

| Melting Point | Not reported |

Precursor in the Development of Advanced Materials

The rigid and compact structure of Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn- suggests its potential as a monomer or a precursor to monomers for the synthesis of advanced polymers with unique thermal and mechanical properties.

Although direct metal-catalyzed addition polymerization of Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn- has not been extensively reported, its strained ring system is a feature often sought in monomers for ring-opening metathesis polymerization (ROMP). Derivatives of this dione, particularly those containing a norbornene-like double bond, could potentially undergo ROMP to produce polymers with the tricyclic cage structure incorporated into the polymer backbone. Such polymers would be expected to exhibit high glass transition temperatures (Tg), enhanced thermal stability, and good mechanical strength due to the rigidity of the repeating units.

The general scheme for the ROMP of a hypothetical norbornene-type derivative of the parent dione is depicted below. The specific catalyst and reaction conditions would need to be empirically determined.

Table 2: Potential Polymer Properties Derived from Tricyclo[4.2.1.02,5]nonane-based Monomers

| Polymer Property | Predicted Characteristic | Rationale |

|---|---|---|

| Glass Transition Temp. (Tg) | High | Rigid polycyclic repeating units restrict chain motion. |

| Thermal Stability | High | The compact and stable carbocyclic framework. |

| Mechanical Strength | High | Interchain interactions and rigidity of the backbone. |

Polycyclic compounds are of significant interest in the development of photoresist materials for microlithography due to their inherent etch resistance. The high carbon-to-hydrogen ratio and dense structure of molecules like Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn- can impart greater resistance to plasma etching processes used in semiconductor manufacturing.

While there are no specific reports on the use of this dione in photoresist formulations, one can envision its incorporation into a polymer backbone or as a component of a photoresist blend. The ketone functionalities could be modified to introduce acid-sensitive groups, a common feature in chemically amplified photoresists. Upon exposure to light and subsequent heating, these groups would be cleaved in the presence of a photo-acid generator, leading to a change in solubility and the formation of a patterned image. The rigid tricyclic core would remain to provide the necessary etch resistance.

Intermediates for Stereochemically Defined Synthetic Targets

The stereochemically defined and rigid framework of Tricyclo[4.2.1.02,5]nonane-3,4-dione, syn- makes it a promising chiral building block for asymmetric synthesis. The syn configuration of the cyclobutane ring relative to the carbonyl groups provides a specific three-dimensional arrangement that can influence the stereochemical outcome of subsequent reactions.

The dione can be subjected to stereoselective reduction using chiral reducing agents to yield diols with defined stereochemistry. These diols, in turn, can be further elaborated into a variety of chiral ligands, auxiliaries, or complex target molecules. The rigid backbone of the tricyclic system would effectively transmit stereochemical information, making it a valuable scaffold for asymmetric transformations. Although specific applications of this compound as a chiral intermediate are not well-documented, the principles of using rigid, stereochemically defined polycyclic systems in asymmetric synthesis are well-established.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes to Tricyclo[4.2.1.0²,⁵]nonane-3,4-dione, syn- is a crucial first step for unlocking its potential. Current synthetic strategies for related polycyclic ketones often rely on multi-step sequences that may not be amenable to large-scale production or adhere to the principles of green chemistry. oup.com Future research could focus on the following areas:

Photochemical Approaches: The photochemical reactions of α-diketones are well-documented and offer a potentially direct route to complex molecular architectures. oup.commdpi.comresearchgate.netdocumentsdelivered.comacs.org The exploration of intramolecular photocycloaddition reactions of suitable precursors could provide a novel and efficient pathway to the tricyclo[4.2.1.0²,⁵]nonane skeleton.

Catalytic Methods: The use of transition metal catalysis for the synthesis of complex cyclic systems is a cornerstone of modern organic chemistry. nih.gov Research into catalytic [2+2+2] cycloadditions or other annulation strategies could lead to more atom-economical and sustainable syntheses of the target dione (B5365651). google.com

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and reproducibility. researchgate.net The development of a flow-based synthesis for Tricyclo[4.2.1.0²,⁵]nonane-3,4-dione, syn- would represent a significant advancement in its accessibility.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Photochemical Cycloaddition | Potentially high stereoselectivity, access to strained systems | Identification of suitable precursors, control of competing reaction pathways |

| Transition Metal Catalysis | High efficiency and selectivity, broad substrate scope | Catalyst development and optimization, cost of precious metal catalysts |

| Flow Chemistry | Enhanced safety and scalability, precise reaction control | Reactor design, optimization of reaction parameters |

Investigation of Unexplored Reactivity and Catalytic Transformations

The strained α-dione functionality within the rigid tricyclic framework of Tricyclo[4.2.1.0²,⁵]nonane-3,4-dione, syn- suggests a rich and largely unexplored reactivity profile. Future investigations could unveil novel chemical transformations and catalytic applications.

Reactions with Nucleophiles: The electrophilic nature of the dione's carbonyl groups makes them susceptible to attack by a wide range of nucleophiles. nih.gov A systematic study of these reactions could lead to the discovery of new functionalization methods for the tricyclic core.

Rearrangement Reactions: Strained polycyclic systems are known to undergo fascinating rearrangement reactions under thermal or catalytic conditions. The benzil-benzilic acid rearrangement is a classic transformation of α-diketones that could be explored in the context of this tricyclic system. stackexchange.com

Catalysis: The rigid structure of Tricyclo[4.2.1.0²,⁵]nonane-3,4-dione, syn- makes it an interesting candidate for use as a ligand in asymmetric catalysis. nih.gov Furthermore, the dione itself could potentially act as an organocatalyst for various transformations.

Design and Synthesis of Functionalized Derivatives with Tailored Properties

The synthesis of functionalized derivatives of Tricyclo[4.2.1.0²,⁵]nonane-3,4-dione, syn- is key to tuning its properties for specific applications. Research in this area could focus on introducing a variety of functional groups at different positions on the tricyclic scaffold. researchgate.netsmolecule.com

Selective Functionalization: Developing methodologies for the selective functionalization of specific positions on the tricyclic core would be a significant achievement, allowing for the precise tuning of the molecule's electronic and steric properties.

Introduction of Pharmacophores: The incorporation of known pharmacophores into the tricyclic structure could lead to the development of new therapeutic agents with novel modes of action. nih.gov

Polymerization: The dione functionality could be used as a handle for the polymerization of the tricyclic monomer, leading to the creation of novel polymers with unique thermal and mechanical properties.

Table 2 outlines potential functionalization strategies and their envisioned impact on the properties of the resulting derivatives.

| Functional Group | Potential Introduction Strategy | Potential Impact on Properties |

| Halogens | Electrophilic halogenation | Precursors for cross-coupling reactions, altered electronic properties |

| Amino Groups | Reductive amination | Increased water solubility, potential for biological activity |

| Aryl Groups | Cross-coupling reactions | Modified electronic and photophysical properties, enhanced π-stacking interactions |

Advanced Computational Studies for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the structure, reactivity, and properties of molecules, guiding experimental efforts. doi.orgchemrxiv.orgrsc.orgrsc.org

Reaction Mechanism Elucidation: DFT calculations can be employed to elucidate the mechanisms of known and potential reactions of Tricyclo[4.2.1.0²,⁵]nonane-3,4-dione, syn-, helping to rationalize experimental observations and predict the feasibility of new transformations.

Prediction of Properties: Computational methods can be used to predict a wide range of properties for the parent dione and its derivatives, including their electronic structure, spectroscopic signatures, and potential for biological activity.

Rational Design of Functional Molecules: By combining computational screening with synthetic efforts, it may be possible to rationally design and synthesize derivatives of Tricyclo[4.2.1.0²,⁵]nonane-3,4-dione, syn- with optimized properties for specific applications.

Potential for Novel Applications in Emerging Fields

The unique structural and electronic properties of Tricyclo[4.2.1.0²,⁵]nonane-3,4-dione, syn- and its potential derivatives suggest a broad range of possible applications in diverse and emerging fields.

Medicinal Chemistry: Polycyclic scaffolds are increasingly recognized as privileged structures in drug discovery due to their conformational rigidity and three-dimensional character. nih.govnih.govjocpr.com The tricyclic dione could serve as a novel scaffold for the development of therapeutics targeting a variety of diseases.

Materials Science: The rigid and well-defined structure of this molecule makes it an attractive building block for the construction of advanced materials, such as porous organic frameworks, polymers with high thermal stability, and novel electronic materials.

Molecular Scaffolding: The tricyclic core could be utilized as a rigid scaffold for the precise positioning of functional groups in space, with potential applications in areas such as catalysis and molecular recognition. nih.gov

The exploration of these future research directions will undoubtedly shed more light on the fundamental chemistry of Tricyclo[4.2.1.0²,⁵]nonane-3,4-dione, syn- and pave the way for its potential application in a variety of scientific and technological fields.

Q & A

Q. What are the optimal synthetic routes for syn-tricyclo[4.2.1.0²,⁵]nonane-3,4-dione, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer :

- Cyclization strategies : The compound is synthesized via cyclization of diiodides (e.g., exo-diiodide precursors) using phenyllithium, yielding stereoisomers (exo vs. endo) . Gas chromatography (GC) at 135°C is critical for isolating pure isomers .

- Key parameters : Temperature (14–15 mm Hg distillation range) and solvent polarity affect ring strain and isomer distribution. For example, low-polarity solvents favor exo products due to reduced steric hindrance .

- Validation : Confirm purity via melting point (mp 48.5–50°C for exo-diiodide) and NMR analysis (e.g., distinguishing bridgehead protons in exo vs. endo isomers) .

Q. How can researchers distinguish between syn and anti isomers of tricyclo[4.2.1.0²,⁵]nonane derivatives using spectroscopic methods?

Methodological Answer :

- IR Spectroscopy : Compare carbonyl stretching frequencies; syn-dione exhibits split peaks due to restricted rotation (e.g., 1700–1750 cm⁻¹ range) .

- ¹H NMR : Bridgehead protons in syn isomers show distinct coupling patterns (e.g., J = 4–6 Hz for exo configurations) versus deshielded signals in anti forms .

- Mass spectrometry : Fragmentation patterns (e.g., loss of CO groups) differ between isomers, as shown in studies on analogous tricyclic systems .

Q. What are the key derivatives of this compound, and how do their reactivities expand its utility in synthesis?

Methodological Answer :

- Dicarboximides/anhydrides : Prepared via Diels-Alder reactions using ambident dienophiles like dimethyl tricyclonona-3,7-diene-3,4-dicarboxylate. Steric effects dominate regioselectivity .

- Photolysis products : UV irradiation generates pyridazonorbornadiene derivatives, useful in heterocyclic chemistry .

Advanced Research Questions

Q. How do contradictory spectral data for tricyclo[4.2.1.0²,⁵]nonane derivatives arise, and what strategies resolve these ambiguities?

Methodological Answer :

- Data conflicts : Discrepancies in carbonyl IR peaks (e.g., 1750 cm⁻¹ vs. 1720 cm⁻¹) may stem from solvent-dependent hydrogen bonding or impurities .

- Resolution : Use variable-temperature NMR to detect dynamic effects (e.g., ring-flipping) and computational modeling (DFT) to predict vibrational modes .

Q. What mechanistic insights explain the dominance of carbonium ion intermediates in tricyclo[4.2.1.0²,⁵]nonane reactions?

Methodological Answer :

- C-7 carbonium ions : Generated via acid-catalyzed ring-opening, these intermediates favor alcohol derivatives (e.g., tricyclononanol) due to norbornyl-like stabilization .

- Competing pathways : Nitrene intermediates (singlet vs. triplet states) may lead to divergent products; use radical traps (e.g., TEMPO) to confirm mechanisms .

Q. How can researchers optimize diastereoselectivity in Diels-Alder reactions involving tricyclo[4.2.1.0²,⁵]nonane-based dienophiles?

Methodological Answer :

- Steric vs. electronic control : In reactions with furans, substituent positioning (±)-NB dienophiles yield four DA adducts. Use high-pressure (p2 + s2) cycloadditions to bias endo transition states .

- STM-BJ techniques : Single-molecule conductance measurements map stereoelectronic effects in real time, guiding solvent and catalyst selection .

Q. What computational models best predict the stability and reactivity of strained tricyclo[4.2.1.0²,⁵]nonane systems?

Methodological Answer :

- QSPR/neural networks : Models trained on norbornane analogs (e.g., bicyclo[2.2.1]heptane) predict ring strain (≈25 kcal/mol) and regioselectivity trends .

- DFT benchmarks : Compare experimental vs. calculated NMR shifts (δ ± 0.5 ppm tolerance) to validate electron density distributions .

Experimental Design & Data Analysis

Q. How should researchers design experiments to probe temperature-dependent kinetic vs. thermodynamic control in tricyclo[4.2.1.0²,⁵]nonane reactions?

Methodological Answer :

- Factorial design : Vary temperature (e.g., −78°C to 150°C), solvent (hexane vs. DMSO), and catalyst loading. Use Arrhenius plots to distinguish activation barriers for competing pathways .

- Low-temperature studies : Trap intermediates via cryogenic quenching (e.g., −196°C) and analyze via time-resolved IR .

Q. What statistical methods are recommended for analyzing contradictory synthetic yields in tricyclo[4.2.1.0²,⁵]nonane derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.